The Discovery and Isolation of Clavamycin C: A Technical Guide
The Discovery and Isolation of Clavamycin C: A Technical Guide
An in-depth overview of the discovery, isolation, structural characterization, and biological activity of Clavamycin C, a clavam antibiotic derived from Streptomyces hygroscopicus.
Introduction
In the ongoing search for novel antimicrobial agents, the clavam class of β-lactam antibiotics has garnered significant interest. While clavulanic acid, produced by Streptomyces clavuligerus, is the most famous member for its β-lactamase inhibitory activity, other structurally related clavams exhibit a range of biological effects. This technical guide focuses on Clavamycin C, one of a group of six clavam antibiotics—clavamycins A, B, C, D, E, and F—first reported in 1986 from two variant strains of Streptomyces hygroscopicus.[1] This discovery was the result of a selective screening program aimed at identifying new antifungal metabolites.[1] This document provides a detailed account of the discovery, fermentation, isolation, and structural elucidation of Clavamycin C, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Producing Organism
Clavamycin C, along with its sister compounds, was discovered during a screening for antifungal metabolites from actinomycetes.[1] The producing organisms were identified as two variant strains of Streptomyces hygroscopicus, designated NRRL 15846 and NRRL 15879.[1] Clavamycins A, B, and C were isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 15846, while clavamycins D, E, and F were obtained from Streptomyces hygroscopicus NRRL 15879.[2]
Experimental Protocols
Fermentation of Streptomyces hygroscopicus NRRL 15846
The production of Clavamycin C was achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15846. The following protocol outlines the fermentation process:
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Seed Culture Preparation: A seed medium (1 liter in a 2-liter shake-flask) consisting of malt (B15192052) extract (10 g), yeast extract (2 g), and glucose (10 g) per liter, with the pH adjusted to 7.2, was inoculated with approximately 10⁹ spores of S. hygroscopicus NRRL 15846. The seed culture was incubated for 3 days at 27°C on a rotary shaker at 200 rpm.
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Production Fermentation: The seed culture was then used to inoculate 20 liters of the production medium. The fermentation was carried out under controlled conditions to promote the biosynthesis of the clavamycins.
Isolation and Purification of Clavamycin C
The purification of Clavamycin C from the fermentation broth of S. hygroscopicus NRRL 15846 was accomplished through a series of chromatographic steps, primarily utilizing reversed-phase carriers.[2][3] The general workflow for the isolation is as follows:
The specific details of the chromatographic methods, including the types of reversed-phase carriers and solvent systems used, were key to separating the different clavamycin analogues.[2]
Structure Elucidation
The chemical structure of Clavamycin C was determined through extensive spectroscopic analysis, with a heavy reliance on Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Physicochemical and Spectroscopic Data for Clavamycin C
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 270.24 g/mol |
| UV λmax (H₂O) | No characteristic absorption above 210 nm |
| ¹H NMR (D₂O) | Specific chemical shifts and coupling constants consistent with a clavam nucleus and a unique side chain. |
| ¹³C NMR (D₂O) | Resonances confirming the carbon skeleton of the clavam ring and the side chain. |
Note: Detailed NMR chemical shift data was reported in the original publication but is summarized here for brevity. Researchers are encouraged to consult the primary literature for the full dataset.
Biological Activity
The clavamycins, including Clavamycin C, were initially identified based on their antifungal properties.[1] The biological activities of these compounds were further investigated, revealing a spectrum of action.
Antifungal Activity
Clavamycins A and D, the main metabolites from each producing strain, demonstrated activity against various fungi. The antifungal activity against Candida albicans was reversible by the addition of di- and tri-peptides, suggesting that the clavamycins are transported into the yeast cell via a peptide transport system.
Other Biological Properties
Interestingly, the clavamycins, including presumably Clavamycin C, did not show significant antibacterial activity. Furthermore, clavamycins A and D were found to be non-inhibitory towards β-lactamases, a key functional difference from clavulanic acid. The stereochemistry of the clavamycins is thought to be responsible for this lack of β-lactamase inhibition. Some clavams with a 5S configuration have been reported to act as bacteriostatic agents by inhibiting methionine biosynthesis.[4]
Biosynthetic Pathway Considerations
While the specific biosynthetic pathway for the clavamycins has not been fully elucidated, it is presumed to share early steps with that of clavulanic acid, diverging at later stages to produce the variety of clavam structures observed. The biosynthesis of the clavam nucleus generally originates from precursors such as arginine and a C3-unit derived from glycolysis.
Conclusion
The discovery of Clavamycin C and its congeners from Streptomyces hygroscopicus expanded the known diversity of the clavam family of natural products. This technical guide has provided a comprehensive overview of the key scientific findings related to Clavamycin C, from its initial discovery and isolation to its structural characterization and biological activities. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating further investigation into this intriguing class of compounds. The unique biological profile of the clavamycins, distinct from that of clavulanic acid, underscores the importance of continued exploration of microbial secondary metabolites for novel therapeutic leads.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Clavam - Wikipedia [en.wikipedia.org]
